molecular formula C16H13BrN2O2 B2575938 N-[(3-bromophenyl)(cyano)methyl]-3-methoxybenzamide CAS No. 1252334-71-6

N-[(3-bromophenyl)(cyano)methyl]-3-methoxybenzamide

Numéro de catalogue B2575938
Numéro CAS: 1252334-71-6
Poids moléculaire: 345.196
Clé InChI: JPNQIEWBUPLABC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(3-bromophenyl)(cyano)methyl]-3-methoxybenzamide, also known as BKM120, is a small molecule inhibitor of class I phosphatidylinositol 3-kinase (PI3K) isoforms. PI3Ks are enzymes that play a crucial role in cell growth, survival, and proliferation. The dysregulation of PI3K signaling is implicated in various diseases, including cancer, inflammation, and immune disorders. BKM120 has emerged as a promising therapeutic agent for the treatment of cancer, particularly in combination with other drugs.

Mécanisme D'action

N-[(3-bromophenyl)(cyano)methyl]-3-methoxybenzamide selectively inhibits the class I PI3K isoforms (α, β, γ, and δ) by binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) (Maira et al., 2012). This leads to the inhibition of downstream signaling pathways, including the Akt/mTOR pathway, which regulates cell growth, survival, and metabolism.
Biochemical and Physiological Effects
N-[(3-bromophenyl)(cyano)methyl]-3-methoxybenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth and metastasis (Maira et al., 2012). N-[(3-bromophenyl)(cyano)methyl]-3-methoxybenzamide has also been shown to have anti-inflammatory and immunomodulatory effects, which may be beneficial in the treatment of immune disorders (Sabbah et al., 2013). However, N-[(3-bromophenyl)(cyano)methyl]-3-methoxybenzamide has been associated with some adverse effects, including hyperglycemia, gastrointestinal toxicity, and neurological toxicity (André et al., 2014).

Avantages Et Limitations Des Expériences En Laboratoire

N-[(3-bromophenyl)(cyano)methyl]-3-methoxybenzamide has several advantages for lab experiments, including its high potency and selectivity for PI3K isoforms, which allows for precise targeting of the PI3K/Akt/mTOR pathway. N-[(3-bromophenyl)(cyano)methyl]-3-methoxybenzamide also has good pharmacokinetic properties, including high oral bioavailability and good tissue penetration (Maira et al., 2012). However, N-[(3-bromophenyl)(cyano)methyl]-3-methoxybenzamide has some limitations, including its potential toxicity and the need for careful dose optimization to avoid adverse effects (André et al., 2014).

Orientations Futures

There are several future directions for the development and application of N-[(3-bromophenyl)(cyano)methyl]-3-methoxybenzamide. One potential direction is the identification of biomarkers that can predict response to N-[(3-bromophenyl)(cyano)methyl]-3-methoxybenzamide treatment, which would enable personalized treatment strategies. Another direction is the investigation of N-[(3-bromophenyl)(cyano)methyl]-3-methoxybenzamide in combination with other drugs, particularly immune checkpoint inhibitors, which may enhance the anti-tumor immune response (Sabbah et al., 2013). Additionally, the development of novel PI3K inhibitors with improved selectivity and reduced toxicity may further improve the therapeutic potential of this class of drugs.
Conclusion
N-[(3-bromophenyl)(cyano)methyl]-3-methoxybenzamide is a promising therapeutic agent for the treatment of cancer and other diseases associated with dysregulated PI3K signaling. The synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-[(3-bromophenyl)(cyano)methyl]-3-methoxybenzamide have been discussed in this paper. Further research is needed to fully elucidate the potential of N-[(3-bromophenyl)(cyano)methyl]-3-methoxybenzamide and other PI3K inhibitors for the treatment of cancer and other diseases.

Méthodes De Synthèse

N-[(3-bromophenyl)(cyano)methyl]-3-methoxybenzamide can be synthesized by reacting 3-methoxybenzoyl chloride with 3-bromoaniline in the presence of triethylamine to form 3-(3-bromophenyl)-3-methoxybenzoic acid. The acid is then converted to the corresponding acid chloride using thionyl chloride, followed by reaction with cyanoacetic acid to form N-[(3-bromophenyl)(cyano)methyl]-3-methoxybenzamide (N-[(3-bromophenyl)(cyano)methyl]-3-methoxybenzamide) (Maira et al., 2012).

Applications De Recherche Scientifique

N-[(3-bromophenyl)(cyano)methyl]-3-methoxybenzamide has been extensively studied in preclinical and clinical settings for its potential therapeutic efficacy in various types of cancer, including breast, lung, ovarian, and pancreatic cancer. N-[(3-bromophenyl)(cyano)methyl]-3-methoxybenzamide has been shown to inhibit the growth and survival of cancer cells by blocking the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer (Maira et al., 2012). N-[(3-bromophenyl)(cyano)methyl]-3-methoxybenzamide has also been investigated for its potential use in combination with other drugs, such as chemotherapy and targeted therapies, to enhance their efficacy and overcome drug resistance (André et al., 2014).

Propriétés

IUPAC Name

N-[(3-bromophenyl)-cyanomethyl]-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2/c1-21-14-7-3-5-12(9-14)16(20)19-15(10-18)11-4-2-6-13(17)8-11/h2-9,15H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNQIEWBUPLABC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC(C#N)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-bromophenyl)(cyano)methyl]-3-methoxybenzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.